molecular formula C16H21FN2O3S B6587925 methyl 4-({2-[(4-fluorophenyl)sulfanyl]acetamido}methyl)piperidine-1-carboxylate CAS No. 1234895-86-3

methyl 4-({2-[(4-fluorophenyl)sulfanyl]acetamido}methyl)piperidine-1-carboxylate

Cat. No. B6587925
CAS RN: 1234895-86-3
M. Wt: 340.4 g/mol
InChI Key: KXERAOACKJMGNK-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “methyl 4-({2-[(4-fluorophenyl)sulfanyl]acetamido}methyl)piperidine-1-carboxylate” are not specifically mentioned in the available sources .

Scientific Research Applications

Methyl 4-({2-[(4-fluorophenyl)sulfanyl]acetamido}methyl)piperidine-1-carboxylate has been studied for its potential applications in scientific research. It has been proposed as a potential alternative for use in drug delivery systems, as it has been shown to be able to penetrate cells and target specific areas. Additionally, this compound has been studied for its potential use in cancer research, as it has been shown to be able to target cancer cells and inhibit their growth. It has also been studied for its potential use in neurological research, as it has been shown to be able to target neurons and modulate their activity.

Mechanism of Action

Methyl 4-({2-[(4-fluorophenyl)sulfanyl]acetamido}methyl)piperidine-1-carboxylate is able to penetrate cells and target specific areas due to its ability to form hydrogen bonds with molecules in the cell membrane. This allows it to pass through the cell membrane and interact with molecules inside the cell. Additionally, this compound is able to bind to specific receptors on the cell surface, allowing it to modulate their activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to be able to modulate the activity of various enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, this compound has been shown to be able to modulate the activity of various receptors, including opioid receptors, which are involved in pain perception.

Advantages and Limitations for Lab Experiments

Methyl 4-({2-[(4-fluorophenyl)sulfanyl]acetamido}methyl)piperidine-1-carboxylate has several advantages for use in lab experiments. It is a small molecule, which makes it easy to handle and store. Additionally, it is structurally similar to other compounds that have been used for research purposes, which makes it easier to study and compare. However, there are also some limitations for its use in lab experiments. For example, it is not as widely available as other compounds that have been used for research purposes, which can make it more difficult to obtain.

Future Directions

Methyl 4-({2-[(4-fluorophenyl)sulfanyl]acetamido}methyl)piperidine-1-carboxylate has potential for use in a variety of research applications. It has been studied for its potential use in drug delivery systems, cancer research, and neurological research. Additionally, it has potential for use in other areas, such as gene therapy, stem cell research, and drug development. Additionally, further research could be conducted to explore its potential for use in other areas, such as immunology and infectious diseases. Finally, further research could be conducted to explore its potential for use in other areas, such as regenerative medicine and tissue engineering.

Synthesis Methods

Methyl 4-({2-[(4-fluorophenyl)sulfanyl]acetamido}methyl)piperidine-1-carboxylate can be synthesized using a variety of methods. One method involves the reaction of 4-fluoro-3-nitrophenol with 4-methoxy-3-nitrophenol in the presence of sulfuric acid. This reaction yields the desired product, this compound, in high yields. Other methods have also been developed, such as the reaction of 4-fluoro-3-nitrophenol with 4-methoxy-3-nitrophenol in the presence of triethylamine.

properties

IUPAC Name

methyl 4-[[[2-(4-fluorophenyl)sulfanylacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O3S/c1-22-16(21)19-8-6-12(7-9-19)10-18-15(20)11-23-14-4-2-13(17)3-5-14/h2-5,12H,6-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXERAOACKJMGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)CSC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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